

Spectroscopic comparison of 2-Allylisoindoline-1,3-dione with its starting materials

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Compound of Interest

Compound Name: 2-Allylisoindoline-1,3-dione

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A Spectroscopic Comparison of **2-Allylisoindoline-1,3-dione** with Its Starting Materials

This guide provides a detailed spectroscopic comparison of the synthetic product, **2-Allylisoindoline-1,3-dione**, with its starting materials, phthalimide and allyl bromide. The comparison is based on infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^{13}C NMR) data. This information is valuable for researchers, scientists, and professionals in drug development for reaction monitoring and product characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of phthalimide, allyl bromide, and their reaction product, **2-Allylisoindoline-1,3-dione**.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
Phthalimide	3200-3000 (broad), 1770-1715 (strong, multiple bands), 1610, 1470	N-H stretch (imide), C=O stretch (imide, asymmetric and symmetric), C=C stretch (aromatic)
Allyl Bromide	3080, 2980, 1640, 980, 920, 690-515	=C-H stretch, C-H stretch (sp ³), C=C stretch, =C-H bend (out-of-plane), C-Br stretch[1][2][3]
2-Allylisoindoline-1,3-dione	3080, 2980, 1770-1715 (strong, multiple bands), 1645, 1610, 1470	=C-H stretch, C-H stretch (sp ³), C=O stretch (imide, asymmetric and symmetric), C=C stretch, C=C stretch (aromatic)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Phthalimide	7.7-7.9	multiplet	4H	Aromatic protons
~8.2 (broad singlet)	broad singlet	1H	N-H proton	
Allyl Bromide	3.93	doublet	2H	-CH ₂ -Br
5.15	doublet	1H	=CH ₂ (cis)	
5.30	doublet	1H	=CH ₂ (trans)	
6.02	multiplet	1H	-CH=	
2-Allylisoindoline-1,3-dione	4.3	doublet	2H	N-CH ₂ -
5.2	doublet	1H	=CH ₂ (cis)	
5.3	doublet	1H	=CH ₂ (trans)	
5.8	multiplet	1H	-CH=	
7.7-7.9	multiplet	4H	Aromatic protons	

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Compound	Chemical Shift (δ , ppm)	Assignment
Phthalimide	123.8, 132.1, 134.5, 167.2	Aromatic CH, Aromatic quaternary C, Aromatic CH, C=O
Allyl Bromide	33.5, 117.9, 134.2	-CH ₂ -Br, =CH ₂ , -CH=
2-Allylisoindoline-1,3-dione	40.5, 117.5, 123.5, 132.0, 134.0, 134.2, 167.5	N-CH ₂ -, =CH ₂ , Aromatic CH, Aromatic quaternary C, Aromatic CH, -CH=, C=O

Experimental Protocols

Synthesis of 2-Allylisoindoline-1,3-dione

This protocol is a general method for the N-alkylation of phthalimide.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Phthalimide
- Allyl bromide
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Water
- Ethanol

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phthalimide (1 equivalent), potassium carbonate (1.5 equivalents), and DMF.
- Stir the mixture at room temperature for 15 minutes.
- Add allyl bromide (1.2 equivalents) dropwise to the suspension.
- Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.
- Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain pure **2-Allylisoindoline-1,3-dione**.

Spectroscopic Analysis

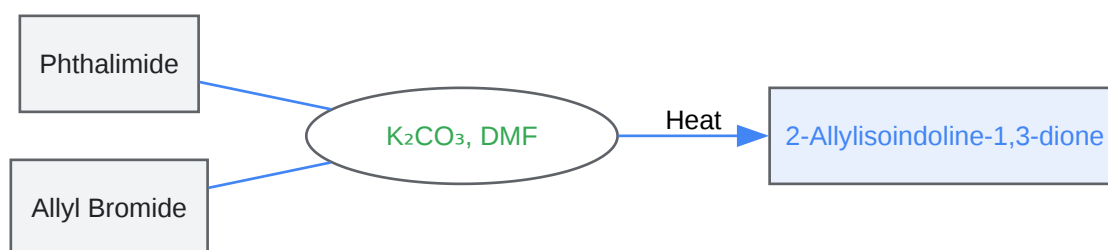
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound for ^1H NMR or 20-50 mg for ^{13}C NMR in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire the spectra at a specific frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Synthesis Workflow

The following diagram illustrates the synthesis of **2-Allylisoindoline-1,3-dione** from phthalimide and allyl bromide.



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